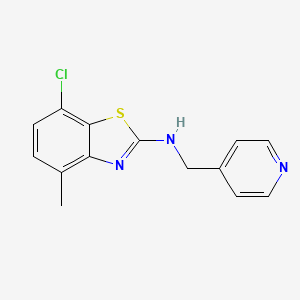

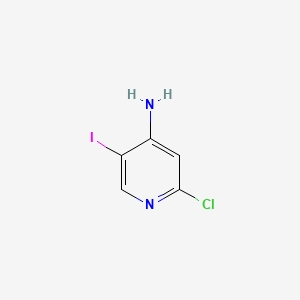

![molecular formula C8H10N2O3 B1391032 [2-(Methylamino)-5-nitrophenyl]methanol CAS No. 946582-41-8](/img/structure/B1391032.png)

[2-(Methylamino)-5-nitrophenyl]methanol

Übersicht

Beschreibung

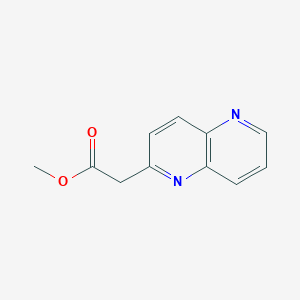

“[2-(Methylamino)-5-nitrophenyl]methanol” is a chemical compound with the CAS Number: 946582-41-8 . It has a molecular weight of 182.18 and its IUPAC name is [2-(methylamino)-5-nitrophenyl]methanol . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for “[2-(Methylamino)-5-nitrophenyl]methanol” is 1S/C8H10N2O3/c1-9-8-3-2-7 (10 (12)13)4-6 (8)5-11/h2-4,9,11H,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“[2-(Methylamino)-5-nitrophenyl]methanol” is a solid substance . It has a melting point range of 157 - 159 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Photochemical Reaction Mechanisms

- Mechanism of Methanol Photorelease : A study by Il'ichev, Schwörer, and Wirz (2004) explored the photochemical reaction mechanisms of 2-nitrobenzyl compounds, including methanol photorelease. They identified intermediates like 1,3-dihydrobenz[c]isoxazol-1-ol derivatives and 2-nitrosobenzyl hemiacetals, significant for applications in determining physiological response times to bioagents (Il'ichev, Schwörer, & Wirz, 2004).

N-Methylation and Transfer Hydrogenation

- N-Methylation of Amines : Sarki et al. (2021) reported a method for selective N-methylation of amines using methanol as a C1 synthon and H2 source, highlighting the synthetic value of this advanced N-methylation reaction in pharmaceutical applications (Sarki et al., 2021).

Diels-Alder Reactions

- Diels–Alder Reactions with Oxazoles : Ibata et al. (1986) investigated the Diels–Alder reactions of 2-alkyl-5-methoxy-4-(p-nitrophenyl)oxazoles. They observed the formation of 3-hydroxypyridine derivatives via methanol elimination, useful for synthesis in organic chemistry (Ibata, Nakano, Nakawa, Toyoda, & Isogami, 1986).

Inhibitors of Pseudomonas aeruginosa

- Inhibitors of PqsD in Pseudomonas aeruginosa : Storz et al. (2014) explored (2-nitrophenyl)methanol derivatives as inhibitors of PqsD, a key enzyme in Pseudomonas aeruginosa. They discovered derivatives with improved in cellulo efficacy, providing insights for anti-infective applications (Storz, Allegretta, Kirsch, Empting, & Hartmann, 2014).

Colorimetric Chemosensor Development

- Highly Selective Sensing of Cyanide : A study by Na et al. (2014) developed a colorimetric chemosensor based on a Schiff base for highly selective sensing of cyanide in aqueous solutions. This research is crucial for environmental monitoring and safety applications (Na, Park, Jo, Lee, & Kim, 2014).

Synthesis of Complex Molecules

- Synthesis and Hydrolysis of sym-Triaminobenzene Homologues : Research by Shchurova et al. (2022) involved the synthesis of methyl derivatives of sym-triaminobenzene, emphasizing the eco-benign processes in the production of dyes, pigments, and drugs (Shchurova, Alekseyeva, Sysolyatin, & Malykhin, 2022).

Solvatochromism in Solvent Mixtures

- Solvatochromic Phenolates and Probes : Nandi et al. (2012) synthesized solvatochromic phenolates, investigating their use as probes for preferential solvation in solvent mixtures. This research offers insights into solvatochromism and its applications in chemical analysis (Nandi, Facin, Marini, Zimmermann, Giusti, Da Silva, Caramori, & Machado, 2012).

Safety and Hazards

The safety information for “[2-(Methylamino)-5-nitrophenyl]methanol” indicates that it is associated with some hazards. The compound has been assigned the GHS07 pictogram, and the hazard statements H302, H312, and H332 . These statements indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled .

Eigenschaften

IUPAC Name |

[2-(methylamino)-5-nitrophenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-9-8-3-2-7(10(12)13)4-6(8)5-11/h2-4,9,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGERWDZJRVNQSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

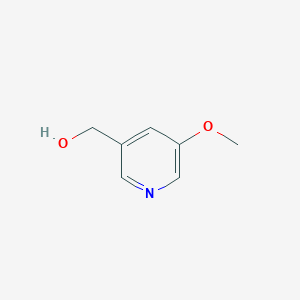

![N-(3-(1H-imidazol-1-yl)propyl)-4,7-dimethoxybenzo[d]thiazol-2-amine](/img/structure/B1390951.png)

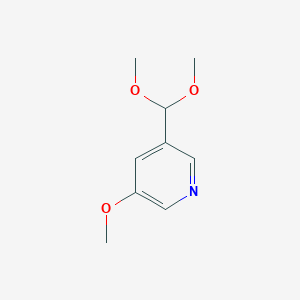

![5-Fluoro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1390965.png)

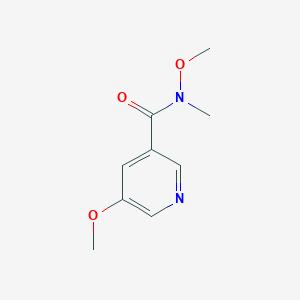

![N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]thiourea](/img/structure/B1390969.png)

![5-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-5-oxopentanoic acid](/img/structure/B1390972.png)